molecular formula C11H7ClN6O3 B7804494 N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine

N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B7804494
M. Wt: 306.66 g/mol
InChI Key: NHUHPJKETBWCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” is a chemical entity with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound .

Industrial Production Methods: Industrial production of “this compound” typically involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: “N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

“N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: “N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine” stands out due to its unique combination of chemical properties, reactivity, and versatility in various applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-(4-nitro-1H-imidazol-5-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN6O3/c12-6-1-3-7(4-2-6)15-11-17-16-10(21-11)8-9(18(19)20)14-5-13-8/h1-5H,(H,13,14)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUHPJKETBWCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=C(O2)C3=C(N=CN3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC2=NN=C(O2)C3=C(N=CN3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.